molecular formula C24H16F5NO4 B557854 Fmoc-Ala-OPfp CAS No. 86060-86-8

Fmoc-Ala-OPfp

Cat. No. B557854
CAS RN: 86060-86-8
M. Wt: 477.4 g/mol
InChI Key: CJXZXBGKOSXBFR-NSHDSACASA-N
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Description

Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is a derivative of the amino acid alanine . It is used in solid-phase peptide synthesis (SPPS) as a pre-formed pentafluorophenyl ester for coupling of alanine amino-acid residues .


Synthesis Analysis

This compound is synthesized for use in solid-phase peptide synthesis (SPPS). The process involves the formation of a pentafluorophenyl ester for the coupling of alanine amino-acid residues . The synthesis of this compound is potentially useful for proteomics studies .


Molecular Structure Analysis

The molecular formula of this compound is C24H16F5NO4, and it has a molar mass of 477.38 g/mol . Alanine, one of the simplest amino acids, has a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .


Chemical Reactions Analysis

This compound is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . This compound has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .


Physical And Chemical Properties Analysis

This compound is a white to light yellow powder . It has a melting point of 170-185 °C . It is soluble in DMF .

Scientific Research Applications

  • O-Glycopeptide Synthesis : Fmoc-AA-OPfp is used in the high-yield, stereoselective synthesis of O-glycopeptides, demonstrating over 90% yield in target O-glycopeptide production. This method is noted for its rapidity and stereoselectivity, making it suitable for routine O-glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Self-Assembling Biomaterials : In the development of soft biomaterials, Fmoc-conjugated peptides like Fmoc-Ala-Lac have been found to self-assemble into nanostructures despite lacking β-sheet-like amide-amide hydrogen bonding. This property is crucial for understanding the assembly and mechanical properties of biomaterials for potential biomedical applications (Eckes et al., 2014).

  • Solid-Phase Synthesis of Glycopeptides : Fmoc-Ala-OPfp plays a role in the solid-phase synthesis of glycopeptides, such as those derived from RNA-polymerase II and mammalian neurofilaments. This synthesis method proves advantageous in terms of yield and efficiency (Meinjohanns et al., 1995).

  • Peptide Synthesis Optimization : Fmoc protection, used in solid-phase synthesis of peptides like [Ala8]-dynorphin A, is an example of how this compound can be employed in the synthesis of complex peptides with sensitive side-chain residues (Solé & Bárány, 1992).

  • Glycopeptide Synthesis for Medical Research : The use of Fmoc-Asp(OPfp)-O t Bu in synthesizing Nβ-glycosides of Fmoc-Asn-OH has applications in solid-phase synthesis of glycopeptides, contributing to advancements in medical research (Ürge et al., 1991).

  • Glycopeptide Library Synthesis : this compound derivatives are used in creating glycopeptide libraries for screening and analysis in research, facilitating the rapid identification of active glycopeptides (Hilaire et al., 1998).

  • Analytical Chemistry Applications : Fmoc-AA-OPfp compounds are used in high-performance liquid chromatography for amino acid analysis in biological materials, showcasing its versatility in analytical applications (Fürst et al., 1990).

  • Synthesis of Phosphopeptides : Nα-Fmoc-TyrtBu)-OPfp is used for synthesizing phosphopeptides, showcasing its utility in the preparation of tyrosine phosphorylated peptides, essential in various biological processes (Krog-Jensen, Christensen, & Meldal, 2004).

  • Self-Assembled Photonic Arrays : Fmoc-modified amino acids, such as Fmoc-Dip, have been used to create self-assembled photonic arrays with unique optical properties, demonstrating the potential of Fmoc-modified peptides in material science (Arnon et al., 2018).

  • Synthesis of Opioid Glycopeptides : Fmoc chemistry is employed in the synthesis of opioid glycopeptides, highlighting its role in the creation of biologically active compounds with potential therapeutic applications (Tomatis et al., 1997).

Mechanism of Action

Target of Action

Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid residues that are being coupled in the process of solid-phase peptide synthesis (SPPS) .

Mode of Action

This compound acts as an activated ester, facilitating the coupling of alanine amino-acid residues during Fmoc SPPS . The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis . It is removed by a base, usually piperidine , allowing the amino group to participate in the formation of peptide bonds.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the peptide synthesis pathway. In this process, this compound enables the formation of peptide bonds, which link amino acids together to form peptides or proteins . The use of this compound allows for the monitoring of amide bond formation through bromophenol blue .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) is an important property for its use in peptide synthesis .

Result of Action

The result of this compound’s action is the successful coupling of alanine amino-acid residues during peptide synthesis . This contributes to the formation of the desired peptide or protein.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction temperature can affect the rate of peptide bond formation. Additionally, the pH of the reaction environment is crucial as the removal of the Fmoc group requires a basic environment . The compound is typically stored at a temperature between 15-25°C .

Safety and Hazards

Fmoc-Ala-OPfp can cause skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Fmoc protected aliphatic single amino acids, including Fmoc-Ala-OPfp, are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters . The self-assembly of Fmoc protected single amino acids has attracted great interest owing to their ease of synthesis and applications as functional materials .

Biochemical Analysis

Biochemical Properties

Fmoc-Ala-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during these reactions. In the presence of HOBt, the coupling rate of this compound is rapid and few side products are formed .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The compound influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in peptide synthesis. The Fmoc group is rapidly removed by a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZXBGKOSXBFR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453673
Record name Fmoc-Ala-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86060-86-8
Record name Fmoc-Ala-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-alanin pentafluorphenyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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